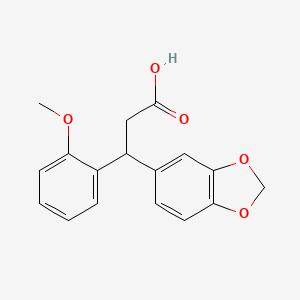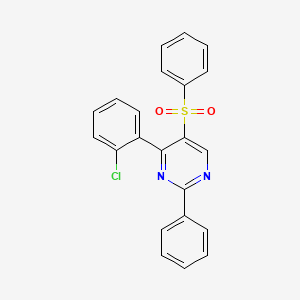
3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid (MDMA) is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is also known as ecstasy, and it is a popular recreational drug that is commonly used in nightclubs, raves, and music festivals. MDMA is a psychoactive drug that produces a euphoric and empathetic effect on the user. MDMA is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
Mecanismo De Acción
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and the release of serotonin is responsible for the euphoric and empathetic effects of MDMA. Dopamine and norepinephrine are also involved in mood regulation, and the release of these neurotransmitters contributes to the stimulating effects of MDMA.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions, and can lead to dehydration, hyperthermia, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is a potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in the brain. However, MDMA is also a psychoactive drug that can produce a range of behavioral and physiological effects, which can complicate the interpretation of experimental results. Additionally, the use of MDMA in laboratory experiments is subject to ethical and regulatory considerations, particularly in regards to animal welfare and human subjects research.
Direcciones Futuras
There are several areas of future research that could further our understanding of the effects of MDMA on the brain and its potential therapeutic uses. One area of research is the development of new MDMA analogs that have improved therapeutic potential and reduced side effects. Another area of research is the identification of biomarkers that can predict treatment response to MDMA-assisted psychotherapy. Additionally, further research is needed to explore the long-term effects of MDMA use on the brain and the potential risks associated with its use.
Métodos De Síntesis
MDMA is synthesized from safrole, which is a natural component of sassafras oil. The synthesis of MDMA involves several steps, including the preparation of the precursor, 3,4-methylenedioxyphenyl-2-propanone (MDP2P), and the reduction of MDP2P to MDMA using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of MDMA is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
MDMA has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychiatry, and pharmacology. MDMA has been shown to have therapeutic potential for the treatment of a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials, and it is currently being studied as a potential treatment for other mental health conditions.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-5-3-2-4-12(14)13(9-17(18)19)11-6-7-15-16(8-11)22-10-21-15/h2-8,13H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLXOHDZGPHZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)
![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)

![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2789590.png)

![2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2789594.png)
![(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2789595.png)

